An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)
An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,8-Tetrachloroanthraquinone, identified by the CAS number 81-58-3, is a halogenated aromatic organic compound belonging to the anthraquinone family. Its rigid, planar structure, coupled with the presence of four electron-withdrawing chlorine atoms, imparts unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core properties of 1,4,5,8-Tetrachloroanthraquinone, including its chemical and physical characteristics, safety information, and reported applications, with a focus on its relevance to research and drug development.
Core Properties and Data
The fundamental properties of 1,4,5,8-Tetrachloroanthraquinone are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 81-58-3 | [1][2] |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][2] |
| Molecular Weight | 345.99 g/mol | [1] |
| Appearance | Light yellow acicular crystals or powder.[2] | [2] |
| Melting Point | 342 °C (lit.) | [1][3] |
| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.672 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated).[1] | [1] |
| Vapor Pressure | 1.52E-10 mmHg at 25°C | [1] |
| Refractive Index | 1.68 (Predicted) | [1] |
| Flash Point | 213.5 °C | [1] |
Table 2: Identifiers and Spectral Information
| Identifier/Spectrum | Value/Type | References |
| InChI | InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | [4] |
| SMILES | C1=C2C(=C(C=C1)Cl)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl | [4] |
| Purity (Typical) | >95.0% (GC) | [4] |
Experimental Protocols
General Synthetic Approach
The synthesis of chloroanthraquinones often involves the chlorination of anthraquinone or its derivatives. A common method involves the use of a chlorinating agent in the presence of a catalyst. For instance, processes for preparing chlorinated quinones sometimes utilize chlorine gas in concentrated hydrochloric acid with a catalyst.[5] Another general approach for anthraquinone synthesis is the Friedel-Crafts acylation of a substituted phthalic anhydride with a corresponding benzene derivative, followed by cyclization.[6]
Purification
Purification of solid organic compounds like 1,4,5,8-Tetrachloroanthraquinone is typically achieved through recrystallization. The choice of solvent is crucial and is determined by the compound's solubility at different temperatures. A suitable solvent would dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.
Analytical Characterization
A comprehensive characterization of 1,4,5,8-Tetrachloroanthraquinone would involve a suite of analytical techniques to confirm its identity and purity.
A general experimental workflow for the synthesis and characterization of a chemical compound.
Biological Activity and Potential Applications
1,4,5,8-Tetrachloroanthraquinone serves as an important intermediate in the synthesis of dyes and pigments.[1][2] Beyond its industrial applications, this class of compounds has garnered interest in the field of drug development.
Anticancer Potential
Quinones, as a broad class of compounds, are known for their diverse biological activities, including anticancer properties.[7] Their mechanisms of action are often complex and can involve the generation of reactive oxygen species (ROS) and the arylation of sulfhydryl groups on proteins.[7] Some quinone-based anticancer agents have been shown to induce cell death and DNA strand breaks through mechanisms involving free radicals.[8] Novel anthraquinone derivatives have been investigated for their ability to induce apoptosis in cancer cells through signaling pathways such as the ROS/JNK pathway.[9] While specific studies on the anticancer mechanism of 1,4,5,8-Tetrachloroanthraquinone are limited, the general activity of the quinone scaffold suggests potential for further investigation.
GABA-AT Inhibition
1,4,5,8-Tetrachloroanthraquinone has been reported as an intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs that act as potent inhibitors of GABA aminotransferase (GABA-AT).[1][10] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders.[11][12][13]
Signaling Pathways
Detailed studies elucidating the specific signaling pathways modulated by 1,4,5,8-Tetrachloroanthraquinone are not currently available in the public scientific literature. Research on other anthraquinone derivatives suggests potential interactions with various cancer-related signaling pathways, including Wnt, Myc, Notch, and PI3K/Akt.[14][15] However, it is crucial to note that these findings cannot be directly extrapolated to 1,4,5,8-Tetrachloroanthraquinone without dedicated experimental validation.
The general anticancer mechanisms of quinones often involve the induction of cellular stress, leading to the activation of pathways like the JNK and p38 MAPK pathways, which can trigger apoptosis.[9]
Safety Information
Table 3: Hazard and Safety Data
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a freezer at -20°C under an inert atmosphere.[1] | [1] |
It is imperative to handle 1,4,5,8-Tetrachloroanthraquinone in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1,4,5,8-Tetrachloroanthraquinone is a well-characterized compound with established physicochemical properties and significant potential as an intermediate in various industrial and research applications. Its connection to the synthesis of potential anticancer agents and GABA-AT inhibitors makes it a molecule of interest for drug discovery and development. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and, more critically, in-depth studies on its specific mechanisms of biological action and the signaling pathways it may modulate. Future research focused on these areas will be essential to fully unlock the therapeutic potential of this and related halogenated anthraquinones.
References
- 1. Cas 81-58-3,1,4,5,8-Tetrachloroanthraquinone | lookchem [lookchem.com]
- 2. 1,4,5,8-Tetrachloroanthraquinone CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. 1,4,5,8-Tetrachloroanthraquinone CAS#: 81-58-3 [m.chemicalbook.com]
- 4. 1,4,5,8-Tetrachloroanthraquinone | CymitQuimica [cymitquimica.com]
- 5. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]
- 6. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 7. Quinones as mutagens, carcinogens, and anticancer agents: introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,4,5,8-Tetrachloroanthraquinone | 81-58-3 [chemicalbook.com]
- 11. Inhibition of GABA synthesis in the prefrontal cortex increases locomotor activity but does not affect attention in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of GABA release from slices prepared from several brain regions of rats at various times following a convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
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